2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its interesting chemical structure and reactivity.
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors .
Mode of Action
Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .
Biochemical Pathways
Related compounds are known to be involved in the synthesis of lactate dehydrogenase inhibitors, which play a role in cancer cell proliferation .
Pharmacokinetics
Similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
Related compounds are known to be involved in the synthesis of lactate dehydrogenase inhibitors, which can inhibit cancer cell proliferation .
Action Environment
It’s known that the hydrolysis rate of similar compounds, such as boronic acids and their esters, is considerably accelerated at physiological ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
- 2-Methyl-3-[4-(methoxy)phenyl]prop-2-enoic acid
- 2-Methyl-3-[4-(fluoro)phenyl]prop-2-enoic acid
Uniqueness
2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHVEHBNTSXDOL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC(F)(F)F)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.